In Vivo Tolerability vs. DX3-235
DX3-234 and DX3-235 are close structural analogues within the same benzene-1,4-disulfonamide series. Both compounds exhibit nanomolar inhibition of complex I function and ATP production in galactose-containing media. However, the lead optimization study explicitly states that DX3-234 (compound 64) is well tolerated in mice, whereas DX3-235 (compound 65) was not selected for in vivo evaluation due to tolerability limitations [1]. This differentiation is critical for researchers requiring an OXPHOS inhibitor with a favorable in vivo safety margin for prolonged dosing studies.
| Evidence Dimension | In vivo tolerability in mice |
|---|---|
| Target Compound Data | Well tolerated; no significant body weight loss observed during 28-day treatment at 5 mg/kg i.p. |
| Comparator Or Baseline | DX3-235 (compound 65): Not well tolerated in mice, limiting in vivo application |
| Quantified Difference | Qualitative: DX3-234 is well tolerated; DX3-235 is not (exact tolerability metrics not reported for DX3-235) |
| Conditions | C57BL/6 mice bearing Pan02 syngeneic pancreatic tumors; 5 mg/kg intraperitoneal administration; 28-day study duration |
Why This Matters
Procurement of DX3-234 over DX3-235 enables in vivo efficacy studies with reduced risk of compound-related toxicity confounding tumor growth readouts.
- [1] Ding Xue, Yibin Xu, Armita Kyani, Joyeeta Roy, Lipeng Dai, Duxin Sun, Nouri Neamati. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. J. Med. Chem. 2022, 65(1):343-368. View Source
